molecular formula C11H19BN2O2 B2511457 CCc1n[nH]cc1B1OC(C)(C)C(C)(C)O1 CAS No. 2173500-26-8

CCc1n[nH]cc1B1OC(C)(C)C(C)(C)O1

Numéro de catalogue: B2511457
Numéro CAS: 2173500-26-8
Poids moléculaire: 222.1
Clé InChI: WLZWUSJSNIFOGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CCc1n[nH]cc1B1OC(C)(C)C(C)(C)O1 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it suitable for a wide range of applications. In

Applications De Recherche Scientifique

Drug Delivery Systems

Recent advancements in nanoparticle technology have leveraged complex molecular structures for targeted drug delivery. Calcium carbonate (CaCO3) nanoparticles, for instance, have shown promise in cancer treatment due to their accessibility, low cost, safety, biocompatibility, and pH-sensitivity. These nanoparticles can be engineered for controlled drug release, enhancing the efficacy of cancer therapeutics by ensuring that drugs are delivered directly to tumor sites while minimizing side effects on healthy tissues. Maleki Dizaj et al. (2019) discuss the potential of calcium carbonate nanoparticles as cancer drug/gene delivery systems, highlighting their slow biodegradability and sustained release performance, which could be relevant to the applications of similarly complex molecules (Maleki Dizaj et al., 2019).

Cancer Treatment

In the context of cancer treatment, understanding the molecular mechanisms of oncogenesis and identifying novel therapeutic targets are critical. For instance, CCAT1, a long noncoding RNA, has been implicated in various cancers. Its overexpression is associated with the initiation and progression of malignancies, making it a potential target for therapeutic intervention. Guo and Hua (2017) review the roles of CCAT1 across different types of cancer, suggesting that molecules affecting similar pathways could be valuable in developing new cancer treatments (Guo & Hua, 2017).

Environmental Applications

The capture and utilization of carbon dioxide (CO2) have garnered attention in efforts to mitigate climate change. Gao et al. (2020) provide a comprehensive review of CO2 capture and utilization (CCU) techniques, emphasizing the need for innovative materials and processes that can efficiently capture CO2 from industrial sources and convert it into useful products. The exploration of novel materials, including those with complex molecular structures, could play a significant role in advancing CCU technologies (Gao et al., 2020).

Propriétés

IUPAC Name

5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2/c1-6-9-8(7-13-14-9)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZWUSJSNIFOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173500-26-8
Record name 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.